Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine is a peptide composed of seven amino acids: glycine, L-threonine, L-asparagine, L-alanine, L-histidine, L-valine, and L-isoleucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with cell surface receptors to trigger signaling cascades or inhibit enzyme activity by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
L-Glutaminyl-L-asparaginyl-L-prolyl-L-alanyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline: A complex peptide with multiple biological activities.
Uniqueness
Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of amino acids allows it to interact with specific molecular targets and participate in unique biochemical pathways.
Properties
CAS No. |
918630-36-1 |
---|---|
Molecular Formula |
C30H50N10O10 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C30H50N10O10/c1-7-14(4)23(30(49)50)40-28(47)22(13(2)3)39-27(46)18(8-17-11-33-12-34-17)36-25(44)15(5)35-26(45)19(9-20(32)42)37-29(48)24(16(6)41)38-21(43)10-31/h11-16,18-19,22-24,41H,7-10,31H2,1-6H3,(H2,32,42)(H,33,34)(H,35,45)(H,36,44)(H,37,48)(H,38,43)(H,39,46)(H,40,47)(H,49,50)/t14-,15-,16+,18-,19-,22-,23-,24-/m0/s1 |
InChI Key |
GUBCSUQKTTUBJR-BCRHOARRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.